

Synthesis and Isotopic Labeling of 4-Octylphenol-d17: A Technical Guide

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Compound of Interest

Compound Name: 4-Octylphenol-d17

Cat. No.: B1142874

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of **4-Octylphenol-d17**. Due to the proprietary nature of commercial production, a specific, publicly available, step-by-step experimental protocol for the synthesis of **4-Octylphenol-d17** is not documented in peer-reviewed literature or patents. However, based on established principles of organic synthesis, including Friedel-Crafts alkylation and common deuteration techniques, this document outlines the most plausible synthetic strategies. It also presents key data for the final product and conceptual workflows for its preparation.

Product Data and Specifications

4-n-Octylphenol-d17 is a deuterated form of 4-n-octylphenol, where the 17 hydrogen atoms on the octyl chain have been replaced with deuterium. It is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4-octylphenol in various matrices. Several chemical suppliers provide this compound, and its key specifications are summarized below.

Property	Value	Source
CAS Number	1219794-55-4	[LGC Standards, CDN Isotopes]
Molecular Formula	C ₁₄ H ₅ D ₁₇ O	[LGC Standards]
Molecular Weight	223.43 g/mol	[LGC Standards]
Synonyms	4-Octylphenol D17 (octyl D17), p-(n-Octyl)phenol-d17	[LGC Standards]
Isotopic Purity	≥98 atom % D	[CDN Isotopes]
Chemical Purity	≥98%	[LGC Standards]
Appearance	White to Pale Orange Low-melting Solid	[Toronto Research Chemicals]
Solubility	Slightly soluble in Chloroform, Methanol	[Toronto Research Chemicals]
Storage	Store at -20°C under an inert atmosphere	[Toronto Research Chemicals]

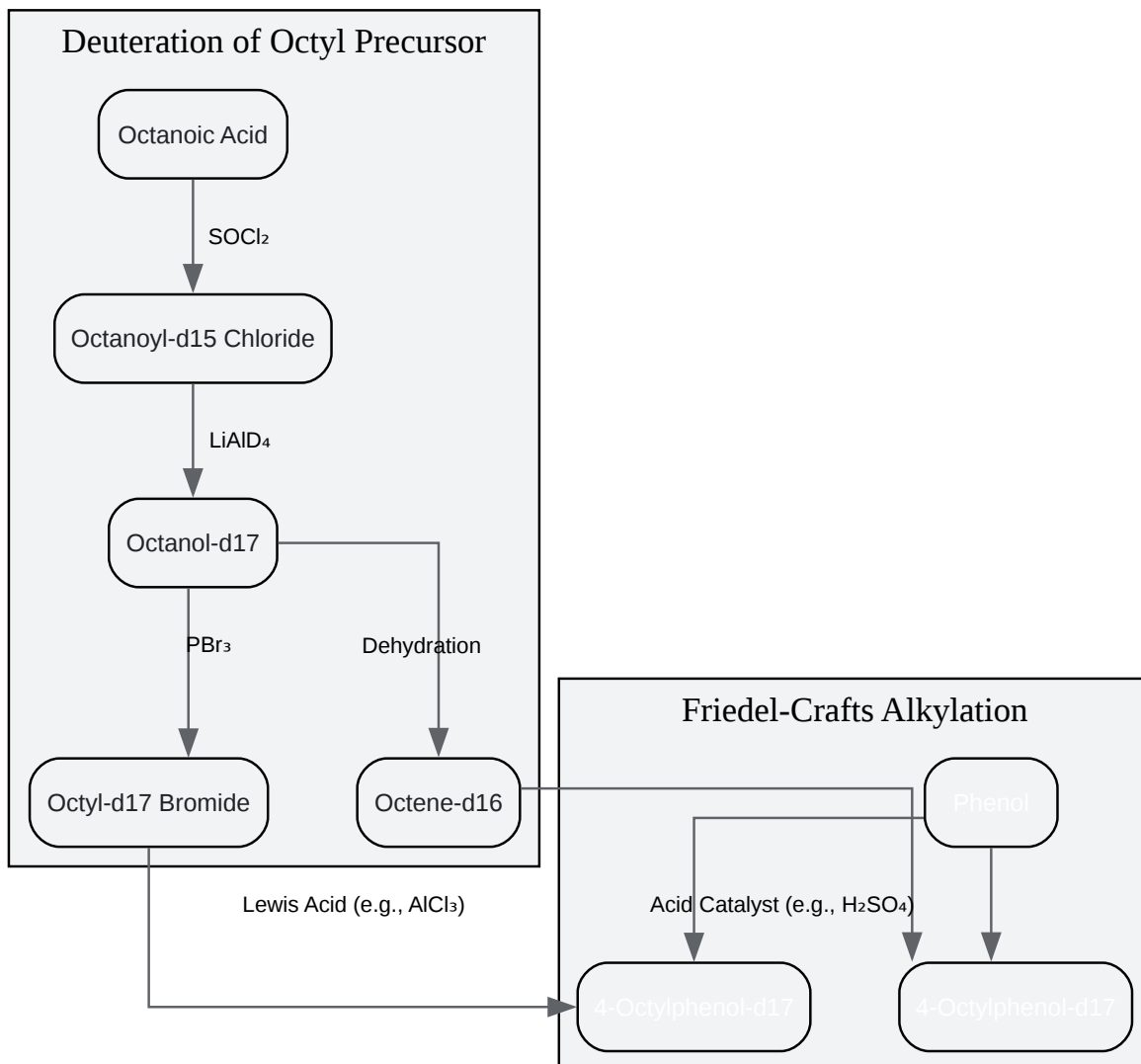
Proposed Synthetic Strategies

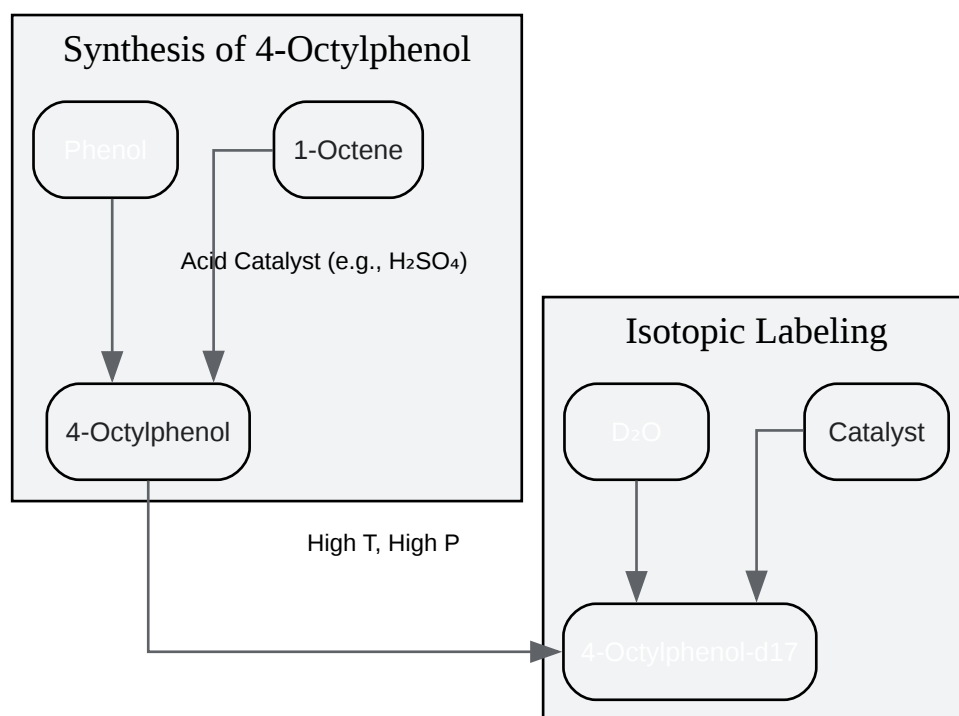
Two primary retrosynthetic pathways are conceivable for the synthesis of **4-Octylphenol-d17**. Both routes involve the formation of the alkylated phenol, with the key difference being the stage at which the deuterium atoms are introduced.

Strategy 1: Friedel-Crafts Alkylation with a Deuterated Alkylating Agent

This approach involves the synthesis of a fully deuterated octyl-containing electrophile, which is then used to alkylate phenol. A common method for phenol alkylation is the Friedel-Crafts reaction.

Conceptual Workflow:





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